The compound (1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone is classified as an organic compound, specifically a heterocyclic aromatic compound. Organic compounds are characterized by the presence of carbon atoms covalently bonded to other atoms, often including hydrogen, oxygen, and nitrogen. This particular compound features an indazole ring and a quinoline moiety, indicating its potential biological activity and applications in medicinal chemistry .
The synthesis of (1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone can be approached through various synthetic routes, typically involving multi-step organic reactions. Common methodologies include:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
The molecular structure of (1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone can be represented as follows:
The molecular formula is , with a molecular weight of approximately 320.36 g/mol. The compound's three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography if crystals are obtainable.
The compound may participate in various chemical reactions due to its functional groups:
Each reaction pathway requires optimization of conditions such as pH, temperature, and catalysts to achieve desired outcomes efficiently.
The mechanism of action for compounds like (1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone often involves interaction with biological targets such as enzymes or receptors:
Quantitative Structure-Activity Relationship (QSAR) studies could provide insights into how structural modifications affect biological activity.
Relevant data from literature should be consulted for detailed physical property measurements such as melting point and boiling point .
The compound has potential applications in various fields:
The systematic IUPAC name “(1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone” provides a complete topological blueprint of this bifunctional hybrid molecule. The name decomposes into three key pharmacophoric elements:
Table 1: Structural Fragments and Nomenclature Significance
Structural Fragment | Systematic Name Component | Chemical Significance | Example Analogues |
---|---|---|---|
Bicyclic nitrogen system | 1H-Indazol-3-yl | Hydrogen-bond donor/acceptor capability | 6-Amino-1H-indazol-1-yl(phenyl)methanone [6] |
Planar heteroaromatic | Quinolin-6-ylmethyl | π-Stacking with kinase hydrophobic pockets | 2-Undecanone-modified quinolines [8] |
Ortho-substituted linker | (2-Aminophenyl)methanone | Conformational restriction via H-bonding | Substituted aryl-amine derivatives [10] |
The molecular framework exemplifies a bifunctional pharmacophore design where indazole and quinoline moieties occupy distinct binding domains in biological targets. The carbonyl group serves as a versatile bioisostere, mimicking peptide bonds in kinase inhibition while enhancing cell permeability through balanced lipophilicity (calculated cLogP ≈ 3.2 ± 0.4) [1] [9]. Tautomerism in the indazole ring (1H vs 2H forms) introduces dynamic electronic properties, with the 1H-form predominating in physiological conditions due to stabilization via intramolecular hydrogen bonding [5] [7].
Bicyclic heterocycles constitute privileged scaffolds in oncology and inflammation therapeutics due to their multivalent target engagement capabilities. The indazole-quinoline architecture in this compound leverages three key bioactivity principles:
Table 2: Comparative Bioactivity of Bicyclic Components
Bicyclic System | Target Engagement Profile | Therapeutic Applications | Potency Metrics |
---|---|---|---|
Indazole derivatives | Kinase ATP pockets (PKCζ, CDK2) | Antiproliferative agents | IC₅₀: 5-50 nM [1] [2] |
Quinoline hybrids | DNA intercalation / kinase allosteric sites | Angiogenesis inhibition | Kd: 10⁻⁸ M [8] [10] |
Indazole-quinoline conjugates | Bifunctional kinase/DNA binding | Dual-mechanism oncology agents | IC₅₀: <10 nM (kinases), EC₅₀: 2μM (DNA) [3] [9] |
The structural hybridization enhances pharmacokinetic suitability by balancing aqueous solubility (indazole-mediated) and membrane penetration (quinoline-mediated). This overcomes limitations of monopartite scaffolds like imidazoles (high solubility/low permeability) or unsubstituted quinolines (membrane diffusion without target specificity) [5] [7]. Computational models indicate >80% oral bioavailability for similar indazole-quinoline hybrids, validated in in vivo PK studies of SYK inhibitors [3].
This compound epitomizes the third-generation kinase inhibitor design paradigm, addressing limitations of earlier agents through three strategic innovations:
Table 3: Kinase Inhibition Profiles of Structural Analogues
Target Kinase | Biological Role | Inhibition IC₅₀ (nM) | Therapeutic Application |
---|---|---|---|
PKCζ | Cell polarity / proliferation | 12 ± 2.1 [2] | Metastatic suppression |
SYK | Immune receptor signaling | 7.3 ± 1.4 [3] | Inflammation/oncology |
PKMYT1 | G2/M checkpoint regulation | 9.8 ± 0.9 [9] | CCNE1-amplified cancers |
VEGFR-2 | Angiogenesis signaling | 24 ± 3.7 [10] | Antiangiogenic therapy |
The molecule occupies a unique chemical space in oncology pipelines, bridging traditional kinase inhibitor design and DNA-targeted therapies. Its bifunctional architecture responds to emerging resistance mechanisms in kinase-driven malignancies while maintaining drug-like properties (molecular weight: 424.5 g/mol, rotatable bonds: 5, PSA: 78 Ų). Computational fragment mapping reveals >85% overlap with clinical-stage PKMYT1 inhibitors, positioning it as a lead for in vivo efficacy studies in CCNE1-overexpressing xenografts [9] [10].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2